O-Mesitoylhydroxylamine
Description
Significance as a Versatile Aminating Reagent and Nitrogen Source in Contemporary Chemical Transformations
O-Mesitoylhydroxylamine has emerged as a significant and versatile reagent in modern organic synthesis, primarily valued for its role as an efficient aminating agent and a source of nitrogen for a variety of chemical transformations. Its utility stems from the inherent reactivity of the N-O bond, which can be strategically cleaved to enable the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. nih.gov This characteristic positions this compound and related O-acylhydroxylamines as powerful tools for the direct introduction of amino functionalities into organic molecules. nih.govresearchgate.net
The "umpolung" or reverse polarity approach, where the nitrogen atom of the hydroxylamine (B1172632) derivative acts as an electrophile, is a key principle behind its reactivity. nih.gov This contrasts with the more traditional nucleophilic amination methods. This electrophilic nature allows for the amination of a wide range of nucleophiles under mild conditions. nih.govnih.gov The mesitoyl group, with its steric bulk, often plays a crucial role in modulating the reactivity and stability of the reagent.
The applications of this compound and its analogs are extensive and continue to expand. They are instrumental in transition-metal-catalyzed reactions, including the amination of arenes and the difunctionalization of alkenes. researchgate.netacs.org Furthermore, these reagents have proven effective in organocatalytic and radical-based transformations, showcasing their broad applicability in constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net
Evolution of O-Acylhydroxylamines as Precursors for Amino Group Transfer Reactions
The development of O-acylhydroxylamines as reagents for amino group transfer has a rich history, evolving from early examples of electrophilic amination. nih.gov Initially, simpler hydroxylamine derivatives like hydroxylamine-O-sulfonic acid (HOSA) were explored for their ability to aminate various substrates. ntu.ac.uk These early studies laid the groundwork for understanding the fundamental principles of electrophilic amination, where a leaving group on the oxygen atom activates the nitrogen for attack by a nucleophile. nih.gov
Over time, chemists sought more refined and versatile reagents, leading to the synthesis and investigation of a variety of O-substituted hydroxylamines. researchgate.netnih.gov This included O-sulfonyl and O-acyl derivatives, which offered improved reactivity, selectivity, and handling properties. nih.gov The introduction of the O-acyl group, as seen in this compound, provided a class of reagents with tunable electronic and steric properties, allowing for greater control over the amination process. nih.govacs.org
The evolution of these reagents was significantly driven by the desire to develop milder and more general methods for C-N bond formation, a cornerstone of organic synthesis. nih.gov While traditional methods like the Buchwald-Hartwig amination involve the coupling of amines with aryl halides (nucleophilic amination), the use of O-acylhydroxylamines provides a complementary, electrophilic approach. nih.gov This has been particularly impactful in the development of transition-metal-catalyzed C-H amination reactions, which allow for the direct functionalization of ubiquitous C-H bonds, offering a more atom-economical and efficient synthetic strategy. nih.gov The journey from early, often harsh, amination methods to the sophisticated and selective reactions enabled by modern O-acylhydroxylamines highlights a significant advancement in the field of synthetic organic chemistry. nih.govescholarship.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
37477-17-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
amino 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(3)5-6)10(12)13-11/h4-5H,11H2,1-3H3 |
InChI Key |
GBTDDSJPSPZTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON)C |
Origin of Product |
United States |
Synthetic Methodologies for O Mesitoylhydroxylamine
Preparative Routes and Optimization Strategies
The preparation of O-Mesitoylhydroxylamine and related O-acyl derivatives hinges on controlled acylation reactions. Optimization of these routes involves careful selection of protecting groups, acylating agents, and reaction conditions to maximize yield and purity.
A robust and widely adopted strategy for synthesizing O-acylhydroxylamines proceeds through N-substituted carbamate (B1207046) precursors, such as tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine). acs.orgorganic-chemistry.org This method typically involves a two-step sequence: O-acylation of the N-protected hydroxylamine (B1172632) followed by acidic removal of the carbamate protecting group.
The general pathway can be outlined as:
O-acylation: N-Boc-hydroxylamine is reacted with an acylating agent, such as mesitoyl chloride, in the presence of a base. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom sterically hinders N-acylation, directing the reaction to the hydroxyl group to form the O-acyl-N-Boc-hydroxylamine intermediate.
Deprotection: The intermediate is then treated with a strong acid, such as trifluoroacetic acid or hydrogen chloride, to cleave the Boc group, yielding the desired this compound, often as a stable salt. organic-chemistry.org
A similar strategy is employed for the synthesis of the related O-sulfonylhydroxylamines. For instance, the synthesis of O-Mesitylenesulfonylhydroxylamine has been successfully achieved starting from its N-Boc protected precursor. acs.org
Table 1: Representative Two-Step Synthesis via Carbamate Precursor
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acylation | N-Boc-hydroxylamine, Mesitoyl chloride | Base (e.g., Pyridine or Triethylamine), Anhydrous solvent (e.g., CH₂Cl₂) | N-Boc-O-mesitoylhydroxylamine |
| 2. Deprotection | N-Boc-O-mesitoylhydroxylamine | Acid (e.g., HCl in ether or TFA) | This compound hydrochloride |
This method is advantageous because the N-Boc intermediate is often a stable, crystalline solid that can be easily purified before the final deprotection step, ensuring a high purity of the final product.
Multiple pathways exist for the synthesis of O-substituted hydroxylamine derivatives, each with distinct advantages and limitations. The choice of method often depends on the nature of the substituent (e.g., acyl, alkyl, aryl) and the desired scale of the reaction.
Acylation of N-Protected Hydroxylamines: As described for this compound, this is a preferred method for O-acyl derivatives. acs.orgacs.org Using protecting groups like Boc or Cbz ensures high regioselectivity for O-acylation over N-acylation. This route offers good control and generally high yields.
Direct O-Alkylation of N-Hydroxycarbamates: This pathway is highly effective for preparing O-alkyl hydroxylamines. It involves the reaction of an N-protected precursor like tert-butyl N-hydroxycarbamate with alkylating agents such as alcohol mesylates, followed by acidic deprotection. organic-chemistry.orgorganic-chemistry.org This method avoids the need for harsher reagents and preliminary conversion of alcohols to halides. organic-chemistry.org
Reduction of Oxime Ethers/Esters: The reduction of the C=N bond in oxime ethers or esters is a valuable method for synthesizing N,O-disubstituted hydroxylamines. nih.gov However, this pathway requires careful selection of reducing agents to avoid the reductive cleavage of the labile N-O bond. researchgate.net
Direct Reaction with Hydroxylamine: While seemingly the most direct route, reacting an acylating agent directly with hydroxylamine can lead to a mixture of products, including N-acylated, O-acylated, and N,O-diacylated species, making purification challenging. rsc.org
Table 2: Comparative Overview of Synthetic Strategies for O-Substituted Hydroxylamines
| Synthetic Pathway | Precursor Type | Key Transformation | Primary Products | Advantages | Disadvantages |
| Acylation of Protected Hydroxylamine | N-Hydroxycarbamate | O-Acylation & Deprotection | O-Acylhydroxylamines | High regioselectivity, good yields, pure products. acs.org | Requires protection/deprotection steps. |
| Alkylation of Protected Hydroxylamine | N-Hydroxycarbamate | O-Alkylation & Deprotection | O-Alkylhydroxylamines | Direct use of alcohols (as mesylates), avoids hydrazine. organic-chemistry.org | Two-step process. |
| Reduction of Oxime Derivatives | Oxime Ether/Ester | C=N Bond Reduction | N,O-Disubstituted Hydroxylamines | High atom economy. nih.gov | Risk of N-O bond cleavage, requires selective reagents. researchgate.net |
| Direct Acylation of Hydroxylamine | Hydroxylamine | Acylation | Mixture of N- and O-Acyl Products | One-step process. | Poor selectivity, difficult purification. rsc.orgacs.org |
Advancements in the General and Efficient Synthesis of Related O-Substituted Hydroxylamine Derivatives
The field of synthetic organic chemistry has seen significant progress in developing more efficient, scalable, and environmentally benign methods for preparing O-substituted hydroxylamine derivatives. These advancements focus on improving yields, expanding substrate scope, and simplifying reaction procedures.
Key advancements include:
Catalytic Methods: The use of transition metal catalysts has enabled novel transformations. For example, palladium-catalyzed reactions have been developed for the O-arylation of hydroxylamine equivalents, providing access to compounds that are difficult to prepare via traditional methods. organic-chemistry.org Similarly, frustrated Lewis pair-catalyzed hydrogenation of oximes offers an efficient route to N,O-disubstituted hydroxylamines. nih.gov
Development of Milder Conditions: Modern methods often employ milder reaction conditions and reagents, enhancing functional group tolerance. For instance, the development of hydrazine-free deprotection methods for N-protected precursors is a significant advancement. organic-chemistry.orgorganic-chemistry.org
Novel Reagent Development: The synthesis of new reagents facilitates more efficient reactions. For example, protocols using oxime chlorides and carboxylic acids have been developed to prepare O-acylhydroxamates under mild, noble-metal-free conditions, offering an alternative to traditional acylation. rsc.org
Table 3: Examples of Advanced Synthetic Methods for O-Substituted Hydroxylamines
| Advancement | Method Example | Key Features | Reference |
| One-Pot Synthesis | O-benzylation of N-hydroxyurethane followed by basic N-deprotection. | Chemo- and regioselective, high yield, simplified procedure. | researchgate.net |
| Catalysis | Frustrated Lewis pair-catalyzed hydrogenation of ketoximes. | High yields (up to 99%), broad functional group tolerance. | nih.gov |
| Mild Conditions | O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates. | Avoids hydrazine, proceeds at or near room temperature. | organic-chemistry.org |
| Novel Precursors | Reaction of oxime chlorides with carboxylic acids. | Noble metal-free, broad substrate scope, gram-scale capability. | rsc.org |
Reactivity and Mechanistic Investigations of O Mesitoylhydroxylamine
Electrophilic Amination Processes Initiated by O-Mesitoylhydroxylamine
This compound is a prominent electrophilic aminating agent, reacting with a wide array of nucleophiles to form new carbon-nitrogen or nitrogen-nitrogen bonds. The presence of the electron-withdrawing mesitoyl group enhances the electrophilicity of the nitrogen atom, facilitating its transfer to nucleophilic centers.
Amination of Nitrogen-Based Nucleophiles (e.g., Aliphatic tert-Amines, Amidines, Guanidines)
The electrophilic nature of this compound allows it to aminate nitrogen-containing functional groups. While specific studies focusing solely on the amination of aliphatic tert-amines, amidines, and guanidines with this compound are not extensively detailed in the provided context, the general reactivity pattern of O-acylhydroxylamines suggests that such transformations are feasible. The lone pair of electrons on the nitrogen atom of these nucleophiles can attack the electrophilic nitrogen of this compound, leading to the formation of a new N-N bond and subsequent release of mesitoic acid as a byproduct.
Electrophilic Amination of Organometallic Reagents (e.g., Grignard Reagents, Organozinc Nucleophiles)
Organometallic reagents, characterized by their nucleophilic carbon atoms, are excellent partners for electrophilic amination with this compound and its analogs.
Grignard Reagents: The reaction of Grignard reagents (RMgX) with hydroxylamine (B1172632) derivatives is a well-established method for the synthesis of amines. organic-chemistry.orgstackexchange.com While direct studies with this compound are not specified, related O-acylhydroxylamines have been shown to react with Grignard reagents, often in the presence of a copper catalyst, to yield tertiary amines. umich.edu The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrogen of the hydroxylamine derivative.
Organozinc Nucleophiles: Copper-catalyzed electrophilic amination of diorganozinc reagents using O-benzoyl hydroxylamines has been documented as a versatile method for preparing secondary and tertiary amines. organic-chemistry.orgnih.govthieme-connect.de This methodology is known for its mild reaction conditions and broad functional group tolerance. organic-chemistry.orgnih.gov Diorganozinc reagents, generated in situ from Grignard or organolithium reagents, react with the electrophilic nitrogen source in the presence of a copper catalyst. organic-chemistry.org This approach has been successfully applied to a variety of aryl, heteroaryl, benzyl, and alkyl nucleophiles. organic-chemistry.orgnih.gov
Table 1: Examples of Copper-Catalyzed Electrophilic Amination of Organozinc Reagents with O-Benzoyl Hydroxylamines
| Organozinc Reagent | Aminating Reagent | Product | Yield (%) |
|---|---|---|---|
| Di-p-tolylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-p-toluidine | 95 |
| Di-n-butylzinc | N-Phenyl-O-benzoylhydroxylamine | N-Butylaniline | 85 |
| Di-tert-butylzinc | N-Morpholino-O-benzoylhydroxylamine | N-tert-Butylmorpholine | 75 |
This table is illustrative and based on findings with O-benzoyl hydroxylamines, a close analog of this compound. organic-chemistry.orgnih.gov
Amination of Carbon-Centered Nucleophiles (e.g., Carbanions, Enolates, and Their Surrogates)
Carbanions, enolates, and related carbon nucleophiles readily undergo electrophilic amination. organicreactions.orgsemanticscholar.org O-acylhydroxylamines, including this compound, are effective reagents for these transformations. wikipedia.org The reaction involves the nucleophilic attack of the carbon center on the electrophilic nitrogen atom of the hydroxylamine derivative. This method provides a direct route to α-amino ketones and other valuable nitrogen-containing compounds. The scope of carbon nucleophiles includes carbanions stabilized by various electron-withdrawing groups. organicreactions.org
Mechanistic Pathways Involving Nitrene or Nitrenoid Intermediates in Amination Reactions
The mechanism of electrophilic amination can, in some cases, involve intermediates that resemble nitrenes, known as nitrenoids. wikipedia.org These species are characterized by a nitrogen atom with a leaving group, rendering it highly electrophilic. wikipedia.org For hydroxylamine derivatives, deprotonation of an N-H bond can generate a nitrenoid intermediate that then reacts with a carbanion. wikipedia.org
In transition metal-catalyzed reactions, the formation of a metal-nitrene or metal-nitrenoid species is a commonly proposed mechanistic feature. These intermediates are generated by the reaction of the aminating agent with the metal catalyst. The subsequent reaction of this intermediate with the nucleophile leads to the aminated product. For instance, in copper-catalyzed reactions, a copper-nitrenoid species is believed to be the active aminating agent. nih.gov
Catalytic Systems in this compound-Mediated Reactions
Catalysis plays a crucial role in enhancing the efficiency and scope of amination reactions involving this compound and related compounds. Transition metal catalysts, particularly those based on rhodium and copper, have proven to be highly effective.
Dirhodium-Catalyzed C-H Amination Mechanisms
Dirhodium catalysts are particularly effective in mediating C-H amination reactions. nih.govresearchgate.net While the provided information primarily discusses the use of O-sulfonylhydroxylamines, the mechanistic principles are relevant to O-acylhydroxylamines like this compound. nih.gov
The catalytic cycle is generally believed to involve the formation of a rhodium-nitrenoid intermediate. nih.gov This highly reactive species is generated from the reaction of the hydroxylamine derivative with the dirhodium catalyst. The rhodium-nitrenoid then undergoes a C-H insertion reaction with the substrate. Density functional theory (DFT) studies on related systems, such as N-mesyloxycarbamates, support a concerted pathway for the C-H insertion step. researchgate.net Kinetic studies have suggested that this C-H insertion is the rate-limiting step in the catalytic cycle. researchgate.net
The nature of the aminating agent can significantly influence the chemoselectivity of the reaction. For example, in the dirhodium-catalyzed reaction of o-allylanisole, using O-(2,4-dinitrophenyl)-hydroxylamine leads to aziridination of the alkene, whereas using N-methyl-O-tosylhydroxylamine results in amination of the aromatic ring. nih.gov This difference in reactivity is attributed to the nature of the rhodium intermediates formed. nih.gov
Copper-Catalyzed Amination Mechanisms and Catalysis by Other Transition Metals
This compound, as a representative of O-acylhydroxylamines, is a versatile electrophilic aminating agent employed in various transition metal-catalyzed reactions for the construction of carbon-nitrogen bonds. vivekanandcollege.ac.in The mechanisms of these transformations are intricate and vary depending on the metal catalyst, substrate, and reaction conditions.
Copper catalysts are widely utilized due to their low cost, abundance, and unique reactivity. researchgate.net Several mechanistic pathways have been proposed for copper-catalyzed amination reactions. One plausible route involves a two-electron pathway where an electrophilic Cu(III)-amino complex is generated, which then undergoes addition of a nucleophile. acs.org Alternatively, a single-electron transfer (SET) process may occur, involving the formation of an N-centered radical that subsequently attacks the substrate. acs.org In the context of C-H amination, mechanistic studies have suggested a radical pathway for product formation. nih.gov For the coupling of aryl halides, a catalytic cycle analogous to traditional cross-coupling reactions is often invoked. This cycle typically begins with the oxidative addition of the aryl halide to a Cu(I) complex. The resulting intermediate then coordinates with the amine, and after a deprotonation step, a Cu(III)-amido species is formed. This high-valent species undergoes reductive elimination to furnish the N-arylated product and regenerate the active Cu(I) catalyst. nih.gov Kinetic analysis of some copper-catalyzed C-N coupling reactions has shown first-order dependence on the aryl halide, indicating its involvement in the rate-determining step. youtube.com
Beyond copper, other transition metals have been effectively employed to catalyze amination reactions using hydroxylamine derivatives.
Palladium: Palladium catalysts, famous for the Buchwald-Hartwig amination, can also facilitate C–H amination with O-benzoyl hydroxylamines. acs.org These reactions provide a convergent route to tertiary and secondary arylalkyl amines from benzoic acids. acs.org The mechanism is generally understood to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle, involving C-H activation or oxidative addition, followed by reductive elimination to form the C-N bond. nih.gov
Rhodium: Dirhodium complexes are particularly effective for C-H amination, including the conversion of arenes to arylamines using O-(sulfonyl)hydroxylamines. nih.gov The key intermediate in these reactions is believed to be a rhodium-nitrenoid species. nih.govnih.gov This highly electrophilic intermediate can directly insert into C-H bonds, offering a powerful method for direct functionalization of hydrocarbons. nih.govresearchgate.net
Nickel: Nickel catalysts have been utilized for the electrophilic amination of organozinc halides with O-benzoyl N,N-dialkyl hydroxylamines. researchgate.net This method allows for the synthesis of various aryl and alkyl tertiary amines under mild, room-temperature conditions. researchgate.net
The choice of transition metal and ligand is crucial for controlling the outcome and efficiency of the amination reaction, enabling the formation of diverse nitrogen-containing compounds. vivekanandcollege.ac.in
Kinetic and Stereochemical Aspects of this compound Reactivity
The reactivity of this compound and related aminating agents is profoundly influenced by kinetic factors and stereochemical controls. Understanding these aspects is critical for predicting reaction outcomes and designing new synthetic methodologies.
Kinetic studies are fundamental to elucidating reaction mechanisms by identifying the rate-determining step and the species involved. In palladium-catalyzed amination reactions, kinetic measurements have revealed varying dependencies on the concentrations of reactants and catalyst. For example, in the amination of aryl halides with aqueous ammonia, the reaction was found to be zeroth-order in the concentrations of the aryl chloride, base, and added ligand, but first-order in the palladium catalyst concentration, suggesting that a step involving only the catalyst is rate-limiting. nih.gov In contrast, some copper-catalyzed C-N couplings exhibit clean first-order kinetics with respect to the limiting coupling partner, indicating that the substrate is involved in the turnover-limiting step. youtube.com
The kinetic isotope effect (KIE) is a powerful tool for probing the nature of the transition state, particularly for reactions involving the cleavage of a C-H bond. pkusz.edu.cn The KIE is the ratio of the reaction rate of a substrate with a lighter isotope (e.g., hydrogen, kH) to that with a heavier isotope (e.g., deuterium, kD). wikipedia.org A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step, as the greater zero-point energy of the C-H bond compared to the C-D bond leads to a lower activation energy and a faster reaction. libretexts.org The magnitude of the KIE can provide further insight; for instance, a moderate primary KIE of 2.0 was observed in a cooperative hydroazidation system, suggesting that hydrogen atom transfer has rate-determining character. researchgate.net Conversely, the absence of a significant primary KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs either before or after the rate-determining step. pkusz.edu.cn Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization or steric environment at the transition state. libretexts.org
| KIE Value (kH/kD) | Interpretation | Implication for Amination Mechanism |
|---|---|---|
| ~ 1 | No primary isotope effect. | C-H bond cleavage is not involved in the rate-determining step. |
| 2 - 8 | Normal primary isotope effect. | C-H bond cleavage occurs in the rate-determining step via a linear transition state. |
| < 1 | Inverse isotope effect. | A C-H bond becomes stiffer in the transition state (e.g., change from sp2 to sp3 hybridization). |
The spatial arrangement of atoms in the products of amination reactions is governed by stereospecificity and regioselectivity. A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. A prime example is the direct amination of alkylboronic esters, which proceeds stereospecifically with retention of configuration. nih.gov This outcome provides strong evidence for a mechanism involving a 1,2-metallate shift where the migrating group does not detach from the boron center. nih.gov In asymmetric catalysis, the stereoselectivity is often determined during the C-N bond-forming step. DFT calculations on a copper-catalyzed asymmetric allylic C-H amination revealed that the enantioselectivity is established in the concerted, asynchronous transition state for C-N bond formation. rsc.org
Regioselectivity refers to the preference for bond formation at one position over another. In C-H functionalization reactions, directing groups are often employed to achieve high regioselectivity. For instance, palladium-catalyzed C-H activation can be directed to a specific position on an aromatic ring by a coordinating group on the substrate. nih.gov In the absence of strong directing effects, selectivity is often governed by the inherent electronic and steric properties of the substrate. Copper-catalyzed dearomative amination of simple phenols, for example, occurs with exclusive regioselectivity at the position ortho to the hydroxyl group. acs.org Similarly, rhodium-catalyzed C-H amination of arenes can provide arylamines with good regioselectivity, often favoring the most electron-rich or sterically accessible C-H bond. nih.gov However, unexpected outcomes can occur, such as a rare case of rhodium-catalyzed cyclization that favored oxidation at a β-C-H bond over the typically more reactive γ-C-H bond. researchgate.net
| Catalyst System | Reaction Type | Observed Selectivity | Controlling Factor |
|---|---|---|---|
| Copper/Chiral Ligand | Asymmetric Allylic C-H Amination | High Enantioselectivity | Structure of the C-N bond forming transition state. rsc.org |
| Rhodium(II) | Arene C-H Amination | Good Regioselectivity | Electronic properties and steric accessibility of the C-H bond. nih.gov |
| Palladium(II) | Directed C-H Activation | High Regioselectivity (e.g., ortho-amination) | Coordination of a directing group to the metal center. nih.gov |
| Potassium tert-butoxide | Amination of Alkylboronic Esters | Complete Stereospecificity (Retention) | Concerted 1,2-metallate shift mechanism. nih.gov |
Applications of O Mesitoylhydroxylamine in Complex Molecule Synthesis
Direct C-H Functionalization via Amination Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecule construction compared to traditional methods that often require pre-functionalized starting materials. O-Mesitoylhydroxylamine and its analogs have proven to be effective aminating agents in this context, facilitating the formation of carbon-nitrogen bonds through the activation of otherwise inert C-H bonds.
The synthesis of arylamines, a core functional group in many pharmaceuticals, agrochemicals, and functional materials, has been significantly advanced by transition metal-catalyzed C-H amination reactions. researchgate.net O-Acylhydroxylamines, including this compound, serve as valuable nitrogen sources in these transformations.
Dirhodium-catalyzed C-H amination of arenes provides a mild and efficient method for the synthesis of primary and N-alkyl arylamines. researchgate.netnih.gov In these reactions, hydroxylamine (B1172632) derivatives with a relatively weak N-O bond, such as O-sulfonylhydroxylamines, act as both the aminating agent and an internal oxidant. researchgate.net This approach is operationally simple, scalable, and can be performed at or below ambient temperature, furnishing arylamines in moderate to good yields with good regioselectivity. researchgate.netnih.gov The choice of the aminating agent can dramatically influence the chemoselectivity of the reaction. For instance, in the presence of a dirhodium catalyst, O-(2,4-dinitrophenyl)hydroxylamine leads to the aziridination of an olefin, whereas an N-methyl-O-tosylhydroxylamine derivative exclusively promotes arene C-H amination. researchgate.net
The scope of this methodology is broad, encompassing a variety of monocyclic and fused aromatic compounds. The reaction below illustrates the dirhodium-catalyzed amination of mesitylene using an N-methyl-O-tosylhydroxylamine.
| Substrate | Aminating Agent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Mesitylene | N-Methyl-O-tosylhydroxylamine | Rh₂(esp)₂ | N-Methyl-2,4,6-trimethylaniline | 75% |
Palladium catalysis has also been employed for the interannular C-H amination of biaryl amines using O-benzoylhydroxylamines, providing a direct route to 2,2'-diaminobiaryls. mdpi.com This method demonstrates good functional group tolerance and is synthetically useful for constructing N-containing heterocycles. mdpi.com
The intramolecular variant of the dirhodium-catalyzed C-H amination using hydroxylamine derivatives offers a powerful strategy for the synthesis of fused N-heterocycles through aza-annulation reactions. nih.gov This methodology is considered one of the mildest and most efficient aza-annulations available. nih.gov The process involves the in-situ formation of the aminating functionality from the corresponding alcohol via a Mitsunobu reaction, followed by an acid-mediated cleavage of a protecting group and subsequent dirhodium-catalyzed C-H amination. nih.gov This intramolecular cyclization proceeds efficiently at low temperatures to generate fused aza-annulated bicyclic products in good yields. nih.gov
The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov The table below showcases the versatility of this intramolecular C-H amination for the synthesis of various tetrahydroquinoline derivatives.
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| N-(3-(4-methoxyphenyl)propyl)-O-tosylhydroxylamine | Rh₂(esp)₂ | 6-Methoxy-1,2,3,4-tetrahydroquinoline | 85% |
| N-(3-(4-chlorophenyl)propyl)-O-tosylhydroxylamine | Rh₂(esp)₂ | 6-Chloro-1,2,3,4-tetrahydroquinoline | 78% |
Synthesis of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. This compound and related compounds are instrumental in the synthesis of several important classes of these heterocycles.
Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. The iron-catalyzed intermolecular aziridination of alkenes using hydroxylamine derivatives as clean nitrene sources provides an efficient and sustainable method for their synthesis. enamine.net This formal (2+1) cycloaddition is effective for both styrenes and aliphatic alkenes, affording a wide range of aziridines in good yields. enamine.net The reaction can be performed with low catalyst loading, particularly on a larger scale. enamine.net
The general scheme for this iron-catalyzed aziridination is as follows:
| Alkene | Hydroxylamine Derivative | Catalyst System | Aziridine Product | Yield |
|---|---|---|---|---|
| Styrene | O-Benzoyl-N-Boc-hydroxylamine | Fe(OTf)₂ / Ligand | N-Boc-2-phenylaziridine | 89% |
| 1-Octene | O-Benzoyl-N-Boc-hydroxylamine | Fe(OTf)₂ / Ligand | N-Boc-2-hexylaziridine | 75% |
Copper-catalyzed aziridination of alkenes has also been developed, utilizing O-acylhydroxylamines as electrophilic nitrogen sources and oxidants. arpgweb.com This method allows for the regio- and stereoselective diamination of unactivated alkenes. arpgweb.com
The pyrrolo[2,1-f] researchgate.netnih.govenamine.nettriazine scaffold is a key structural motif in a number of antiviral and anticancer agents. nih.govnih.gov The synthesis of this important heterocyclic system can be achieved through the N-amination of pyrrole derivatives. O-Mesitylenesulfonylhydroxylamine has been successfully employed as an aminating agent in the synthesis of key 1-aminopyrrole-2-carbonitrile intermediates. semanticscholar.org These intermediates are then cyclized with various reagents to afford the desired 2,4-disubstituted pyrrolo[2,1-f] researchgate.netnih.govenamine.nettriazines. semanticscholar.org
The synthetic sequence involves the N-amination of a pyrrole-2-carboxaldehyde, followed by the conversion of the aldehyde group to a nitrile. semanticscholar.org The resulting 1-aminopyrrole-2-carbonitrile is then subjected to cyclization conditions to furnish the final heterocyclic product. semanticscholar.org Other aminating agents, such as O-(diphenylphosphinyl)hydroxylamine and O-(2,4-dinitrophenyl)hydroxylamine, have also been utilized for the N-amination of pyrrole derivatives in the synthesis of this class of compounds. nih.gov
O-Acylhydroxylamines, including this compound, are involved in the synthesis of other important nitrogen-containing functional groups such as oximes, hydroxylamines, and amides. Oximes are typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine. arpgweb.comresearchgate.netbyjus.comnih.gov While direct synthesis of oximes using this compound as the primary reagent is not a standard method, the chemistry of O-acylhydroxylamines is closely related to that of hydroxylamine itself.
This compound can react with secondary amines to produce hydrazides. acs.org The preparation of various O-acylhydroxylamines has been reported, and their reactivity towards nucleophiles is a subject of study. acs.orgacs.org For instance, O-benzoylhydroxylamine can be synthesized and subsequently used in amination reactions. acs.org
The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods available. libretexts.orgfishersci.co.ukyoutube.comorganic-chemistry.org While not a direct method, the chemistry of O-acylhydroxylamines can be linked to amide formation through their role as aminating agents. The amino group transferred from an O-acylhydroxylamine can subsequently be acylated to form an amide.
N-Amination in Hydrazine and Other N-N Bond Formations
The construction of nitrogen-nitrogen (N-N) bonds is a fundamental process in the synthesis of numerous biologically active compounds and energetic materials. O-acylhydroxylamines, including this compound, serve as effective reagents for electrophilic N-amination, enabling the formation of hydrazines and other moieties containing N-N linkages.
The mechanism of N-N bond formation can involve the reaction of an O-acylhydroxylamine intermediate. researchgate.net In biosynthetic pathways, for instance, the formation of an O-acylhydroxylamine intermediate is a key step that precedes a rearrangement to form the N-N bond, a process observed in the biosynthesis of natural products like valanimycin. researchgate.net While not a simple SN2-type reaction, this pathway highlights the role of O-acylhydroxylamine intermediates in facilitating N-N bond formation. researchgate.net Synthetic methodologies leverage similar principles, where the hydroxylamine derivative acts as an electrophilic nitrogen source. For example, the synthesis of N-aryl[3,4-d]pyrazolopyrimidines utilizes a cyclization reaction involving an oxime derived from an electron-deficient hydroxylamine to form the crucial N-N bond of the pyrazole ring. nih.gov
Research has demonstrated various strategies for N-N bond formation. Nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with a wide range of amines provides a route to hydrazides. organic-chemistry.org Another approach involves the aza-Lossen rearrangement, which converts amines into complex hydrazine derivatives under mild conditions, showcasing a method for the chemoselective formation of N-N bonds. organic-chemistry.org These examples, while not all directly employing this compound, illustrate the broader context of using activated hydroxylamine derivatives for the synthesis of hydrazine-containing structures.
Table 1: Selected Methods for N-N Bond Formation
| Method | Reagents | Product Type | Ref. |
|---|---|---|---|
| Biosynthesis Analogue | O-acylhydroxylamine intermediate | Hydrazine product | researchgate.net |
| Intramolecular Cyclization | Hydroxylamine-O-sulfonic acid derived oxime | N-aryl[3,4-d]pyrazolopyrimidines | nih.gov |
| Nickel-Catalyzed Coupling | O-benzoylated hydroxamates, amines | Hydrazides | organic-chemistry.org |
Role in the Generation of Primary, Secondary, and Tertiary Amines
This compound and related O-acylhydroxylamines are widely used as electrophilic aminating agents for the formation of C-N bonds, providing access to primary, secondary, and tertiary amines. nih.govnih.gov This "umpolung" or reverse polarity strategy, where the nitrogen atom acts as an electrophile, is a powerful alternative to traditional methods that rely on nitrogen nucleophiles. nih.gov
The synthesis of primary amines can be achieved by reacting organometallic reagents with specific hydroxylamine derivatives. For example, Grignard reagents can be aminated using O-sulfonyloximes, which, after hydrolysis of the resulting imine, yield primary amines. researchgate.net
For the generation of secondary and tertiary amines, O-acylhydroxylamines are particularly effective. Copper-catalyzed electrophilic amination of diorganozinc reagents with acyl hydroxylamines was an early example that produced tertiary amines. wiley-vch.deorganic-chemistry.org This method is advantageous due to the accessibility and improved atom economy of O-acyl hydroxylamines compared to O-sulfonyloximes. wiley-vch.de The scope of these reactions has been expanded to include various organometallic reagents, such as organolithiums and organocuprates. wiley-vch.de Transition-metal catalysis, particularly with copper, has proven instrumental in developing powerful tools for C-N bond construction using O-benzoylhydroxylamines as electrophilic aminating reagents. nih.gov
Table 2: Electrophilic Amination of Organometallic Reagents
| Organometallic Reagent | Aminating Agent | Catalyst | Amine Product | Ref. |
|---|---|---|---|---|
| Grignard Reagents | O-sulfonyloximes | CuCN (catalytic) | Primary Amines | researchgate.net |
| Diorganozinc Reagents | Acyl hydroxylamines | Copper | Tertiary Amines | wiley-vch.de |
| Organozinc Reagents | O-methylhydroxylamine | CuCN | Primary/Secondary Amines | researchgate.net |
The choice of the specific O-substituted hydroxylamine reagent is crucial for the reaction's success and the type of amine produced. O-benzoylhydroxylamines are among the most widely utilized electrophilic aminating reagents in transition-metal-catalyzed reactions. nih.gov
Participation in Rearrangement and Cyclization Processes
Beyond direct amination, O-acylhydroxylamines like this compound are involved in more complex transformations involving rearrangement and cyclization. These reactions often leverage the weak N-O bond to initiate cascades that form heterocyclic structures.
One of the most well-known reactions in this category is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. masterorganicchemistry.comorganicreactions.org The process involves the rearrangement of an alkyl or aryl group to the electron-deficient nitrogen atom following the departure of the hydroxyl group as a good leaving group (e.g., water after protonation). masterorganicchemistry.com The specific group that migrates is typically the one anti-periplanar to the leaving group on the nitrogen atom.
More contemporary research has uncovered novel rearrangement and cyclization pathways. For instance, O-(arenesulfonyl)hydroxylamines can undergo an aromatic rearrangement to produce ortho-sulfonyl anilines, forming a C-N bond with high regioselectivity. nih.gov This reaction is believed to proceed through an intermolecular mechanism. nih.gov
Furthermore, acs.orgacs.org-sigmatropic rearrangements involving hydroxylamine derivatives are valuable for synthesizing N-heterocycles. rsc.org Inspired by reactions like the Bartoli indole synthesis, which proceeds through an N-aryl-O-vinylhydroxylamine intermediate, researchers have developed cascades using O-cyclopropyl hydroxylamines. rsc.org N-arylated O-cyclopropyl hydroxamates can undergo a one-pot acs.orgacs.org-sigmatropic rearrangement followed by cyclization and rearomatization to yield substituted tetrahydroquinolines. rsc.org These cascade reactions are synthetically efficient and demonstrate the versatility of hydroxylamine derivatives in constructing complex cyclic systems. rsc.orgmdpi.com
Table 3: Rearrangement and Cyclization Reactions
| Reaction Type | Substrate | Key Intermediate/Process | Product | Ref. |
|---|---|---|---|---|
| Beckmann Rearrangement | Ketone-derived oxime | Alkyl/aryl migration to nitrogen | Amide | masterorganicchemistry.com |
| Aromatic Rearrangement | O-(arenesulfonyl)hydroxylamine | Intermolecular C-N bond formation | ortho-Sulfonyl aniline | nih.gov |
| acs.orgacs.org-Sigmatropic Rearrangement | N-Arylated O-cyclopropyl hydroxamate | Rearrangement/cyclization cascade | Tetrahydroquinoline | rsc.org |
Theoretical and Computational Studies on O Mesitoylhydroxylamine Reactivity
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for mapping out the potential energy surfaces of chemical reactions. For reactions involving O-acyl hydroxylamines, DFT calculations can elucidate reaction mechanisms, identify key intermediates, and determine the structures and energies of transition states.
Research into the mechanisms of reactions involving hydroxylamine-derived reagents has considered various pathways, including concerted and stepwise processes. nih.gov Mechanistic studies and DFT calculations on related species suggest that pathways can include SEAr-type mechanisms or even the formation of nitrene intermediates upon the cleavage of the critical N–O bond. nih.govrsc.org
In a typical DFT study of a reaction involving an O-acyl hydroxylamine (B1172632), such as the amination of an aromatic C-H bond, several potential pathways would be modeled. For instance, in a palladium-catalyzed reaction with O-benzoyl hydroxylamines, a compound structurally analogous to O-Mesitoylhydroxylamine, DFT studies have been used to explore the feasibility of different catalytic cycles, such as Pd(0)/Pd(II) versus Pd(II)/Pd(IV) cycles. nih.gov The calculations involve optimizing the geometry of reactants, products, intermediates, and transition states. The relative energies of these species are then used to determine the activation barriers and reaction energies for each step.
Illustrative DFT Calculation Results for a Hypothetical Amination Reaction:
The following table represents typical data that would be generated from a DFT study on a hypothetical reaction pathway. The values are for illustrative purposes to demonstrate how DFT is used to compare different mechanistic possibilities.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Substrate | 0.0 |
| TS1 (Concerted) | Transition state for a concerted SN2-type amination | +25.4 |
| Intermediate 1 | Intermediate formed after N-O bond cleavage | +15.2 |
| TS2 (Stepwise) | Transition state for C-N bond formation from Intermediate 1 | +22.8 |
| Products | Aminated Substrate + Mesitoic Acid | -10.5 |
Note: This data is hypothetical and serves to illustrate the output of a typical DFT investigation.
These calculations would help determine the rate-determining step of the reaction and predict which pathway is more energetically favorable. The bulky mesitoyl group in this compound would be expected to have a significant steric and electronic influence on the transition state geometries and energies compared to less hindered analogs.
Computational Modeling of Catalytic Cycles and Intermediate Species
Computational modeling is essential for unraveling the intricacies of catalytic reactions. For processes where this compound might be used, such as transition-metal-catalyzed C-H amination, DFT can be employed to model the entire catalytic cycle. This involves identifying the active catalytic species, mapping the coordination of the aminating agent to the metal center, and modeling the key steps of oxidative addition, migratory insertion, and reductive elimination.
For example, in a palladium-catalyzed C-H amination, computational studies on O-benzoyl hydroxylamines have suggested that the reaction may proceed through a Pd(II)/Pd(IV) catalytic cycle, even when a Pd(0) precursor is used. nih.gov In such a model, the hydroxylamine derivative would act as an oxidant to generate the active Pd(II) species. The subsequent steps would involve C-H activation, coordination of the aminating agent, and the formation of the C-N bond through a reductive elimination step from a Pd(IV) intermediate.
Key Intermediates in a Hypothetical Pd-Catalyzed Amination Cycle:
| Intermediate | Description | Key Features |
| I | Pd(II)-Substrate Complex | The catalyst is coordinated to the substrate prior to C-H activation. |
| II | Pd(IV) Metallacycle | Formed after oxidative addition of the C-H bond to the metal center. |
| III | Pd(IV)-Aminating Agent Complex | This compound is coordinated to the Pd(IV) center. |
| IV | Pd(IV) Post-Migratory Insertion | The amino group has transferred to the substrate. |
Note: This table describes hypothetical intermediates in a plausible catalytic cycle.
By calculating the energetics of each step in the proposed cycle, computational models can validate or refute proposed mechanisms and provide a detailed understanding of the catalyst's role and the fate of the aminating agent.
Prediction and Elucidation of Reactivity and Selectivity in this compound-Mediated Processes
A significant advantage of theoretical and computational studies is their predictive power. DFT calculations can be used to predict how changes in the substrate, catalyst, or the aminating agent itself will affect the reactivity and selectivity (e.g., chemo-, regio-, and stereoselectivity) of a reaction.
For this compound, the bulky mesitoyl group is a key structural feature. Computational models can quantify the steric and electronic effects of this group. For example, in a regioselective C-H amination reaction, DFT can be used to calculate the activation barriers for amination at different positions on a substrate molecule. The position with the lowest calculated activation barrier would be the predicted major product, a prediction that can then be tested experimentally.
Similarly, in stereoselective reactions, DFT can be used to model the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states can be used to predict the enantiomeric or diastereomeric excess of the reaction. This predictive capability is crucial for the rational design of new catalysts and reagents for selective amination reactions. The reactivity of hydroxylamine derivatives can be modulated by modifying the leaving groups, and these reagents have demonstrated versatility with a wide range of product types. researchgate.net
Q & A
Basic: What are the standard synthetic routes for O-Mesitoylhydroxylamine, and how can researchers optimize yield?
This compound and its hydrochloride derivative are typically synthesized via Carpino's method , involving the reaction of hydroxylamine derivatives with mesitoyl chloride. For example, this compound hydrochloride is prepared by treating t-butyl-N-mesitoyloxycarbamate with HCl in methylene chloride, yielding 83% . To optimize yield:
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction temperature (e.g., 40°C for optimal kinetics without decomposition) .
- Purify via aqueous sodium bicarbonate extraction and solvent evaporation .
Advanced: How does the steric and electronic environment of the mesitoyl group influence this compound's reactivity in nucleophilic reactions?
The 2,4,6-trimethylphenyl (mesitoyl) group imposes steric hindrance, reducing unwanted side reactions (e.g., dimerization) while enhancing stability. Electronically, the methyl groups donate electron density to the carbonyl, modulating its electrophilicity. This balance allows selective reactions with amines or carbonyl compounds, as seen in its application to synthesize 1,1-dibenzylhydrazine . Comparative studies with less hindered analogs (e.g., O-benzoylhydroxylamine) reveal faster reaction rates but lower selectivity .
Basic: What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Melting Point Analysis : Compare observed values (e.g., 123°C dec. for the hydrochloride) with literature data to assess purity .
- Infrared (IR) Spectroscopy : Confirm the presence of N–O and carbonyl stretches (e.g., ~1650 cm⁻¹ for the mesitoyl group) .
- Chromatography (HPLC/TLC) : Monitor reaction progress and isolate intermediates.
- Elemental Analysis : Verify stoichiometry, particularly for new derivatives .
Advanced: What strategies can resolve discrepancies in reported melting points or decomposition temperatures of this compound derivatives?
Discrepancies may arise from polymorphism , impurities, or moisture absorption. To address this:
- Reproduce synthesis under strictly anhydrous conditions .
- Use differential scanning calorimetry (DSC) to characterize thermal behavior comprehensively.
- Cross-validate with independent methods (e.g., X-ray crystallography for crystal structure confirmation) .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators for prolonged exposure .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust or vapors .
- Spill Management : Collect contaminated material in sealed containers; avoid disposal with household waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can computational models predict the stability of this compound under varying pH and temperature conditions?
Tools like PISTACHIO and REAXYS databases enable predictive modeling of stability:
- Calculate bond dissociation energies to assess hydrolytic susceptibility.
- Simulate pH-dependent degradation pathways (e.g., acid-catalyzed cleavage of the N–O bond) .
- Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Basic: How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?
- Detailed Protocols : Specify reagent equivalents, solvent purity, and reaction time/temperature .
- Characterization Data : Include IR peaks, melting ranges, and yields for all intermediates .
- Supplemental Information : Provide raw NMR spectra and chromatograms in supporting files .
Advanced: What mechanistic insights can be gained from studying the byproducts of this compound reactions?
Byproducts like mesitamide or NH₂OH derivatives reveal competing pathways:
- Trace HCl in reactions may catalyze hydrolysis, detected via iodometric analysis .
- Mass spectrometry can identify transient intermediates (e.g., nitrenes) in amination reactions .
- Kinetic studies under varying conditions (e.g., solvent polarity) clarify rate-determining steps .
Notes on Methodology
- Citations : Ensure references to primary literature (e.g., Carpino's original method ) and validated databases (e.g., REAXYS ).
- Data Transparency : Follow guidelines for supplementary materials, as outlined in the Beilstein Journal of Organic Chemistry .
- Ethical Reporting : Avoid data manipulation; disclose all anomalies in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
